(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

Descripción general

Descripción

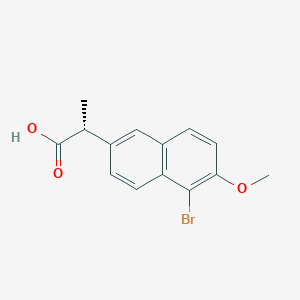

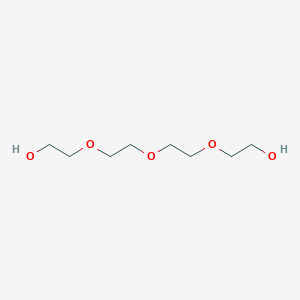

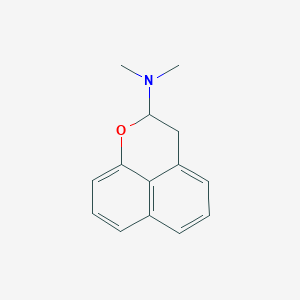

“®-tert-Butyl (2-oxooxetan-3-yl)carbamate” is a chemical compound with the CAS Number: 126330-77-6 . It has a molecular weight of 187.2 and its IUPAC name is tert-butyl (3R)-2-oxo-3-oxetanylcarbamate . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .

Molecular Structure Analysis

The InChI code for “®-tert-Butyl (2-oxooxetan-3-yl)carbamate” is 1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“®-tert-Butyl (2-oxooxetan-3-yl)carbamate” has a molecular weight of 187.19 g/mol . It has a calculated XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a topological polar surface area of 64.6 Ų . The compound is a solid at room temperature .

Aplicaciones Científicas De Investigación

Carbamate Metabolism and Stability

Carbamates' metabolic hydrolysis and stability are crucial for designing drugs or prodrugs. A study by Vacondio et al. (2010) highlights the relationship between molecular structure and metabolic lability of carbamates, indicating trends that could help in the synthesis of more stable or labile carbamate compounds for specific applications (Vacondio, Silva, Mor, & Testa, 2010).

Environmental Occurrence and Fate

Research by Liu and Mabury (2020) explores the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include certain carbamates. This study sheds light on the environmental impact and potential health risks associated with these compounds, guiding future research towards developing carbamates with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pesticide Effects on Freshwater Ecosystems

The impact of carbamate pesticides on non-target organisms in freshwater ecosystems is examined by Nwigwe (2007), which discusses the toxic effects of carbaryl, a methyl-carbamate, on fish and aquatic life. This review highlights the importance of understanding and mitigating the environmental consequences of carbamate use in agriculture (Nwigwe, 2007).

Toxicological Effects

Risher, Mink, and Stara (1987) provide a comprehensive review of the toxicological effects of the carbamate insecticide aldicarb in mammals, focusing on its mechanism of action, absorption, metabolism, and excretion. Such studies are crucial for ensuring the safe use of carbamate compounds in various applications (Risher, Mink, & Stara, 1987).

Ethyl Carbamate in Foods and Beverages

A review by Weber and Sharypov (2009) discusses the occurrence, genotoxicity, and carcinogenicity of ethyl carbamate (urethane) in fermented foods and beverages, highlighting the health concerns associated with its presence and the need for regulatory measures to control its levels in consumable products (Weber & Sharypov, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456560 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate | |

CAS RN |

126330-77-6 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)

![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)

amino}benzoate](/img/structure/B139408.png)